![molecular formula C15H15NO2S B2429207 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine CAS No. 1256257-07-4](/img/structure/B2429207.png)
3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine is a heterocyclic compound that features a thieno[2,3-c]pyran core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thieno[2,3-c]pyran moiety imparts unique chemical and physical properties to the molecule, making it a valuable target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine can be achieved through a multi-step process involving the formation of the thieno[2,3-c]pyran ring system followed by functionalization at the 2-amino position. One common approach involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This can include the use of catalytic systems, green chemistry principles, and continuous flow reactors to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of novel polymers or electronic materials.
作用机制
The mechanism of action of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyran moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
3-(4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine: This compound features a cyclopenta[b]thiophene core instead of a thieno[2,3-c]pyran core.
4-acetyl-3-methyl-6-(2-bromophenyl)pyrano[3,4-c]pyran-1,8-dione: This compound contains a pyrano[3,4-c]pyran core with different substituents.
Uniqueness
The uniqueness of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine lies in its specific thieno[2,3-c]pyran core structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields where unique electronic or structural characteristics are desired.
属性
IUPAC Name |
(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-18-8-12(11)19-15(13)16/h2-5H,6-8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLMJZPIFTEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCOC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
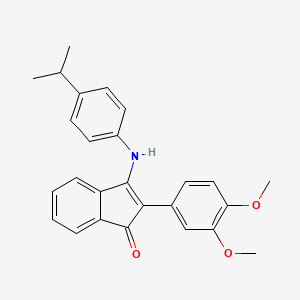

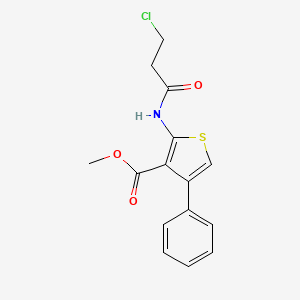
![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)
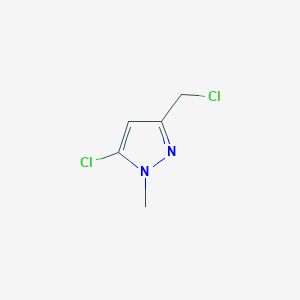
![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)
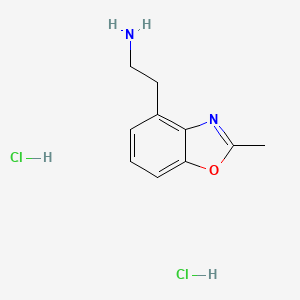
![6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2429135.png)
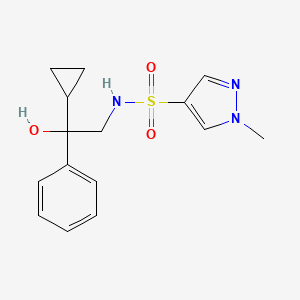
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)
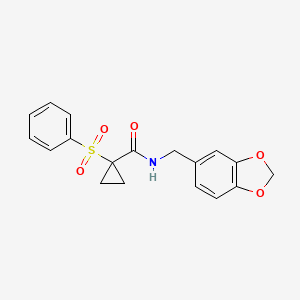
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
![6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2429145.png)
